Lck Inhibitor III

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

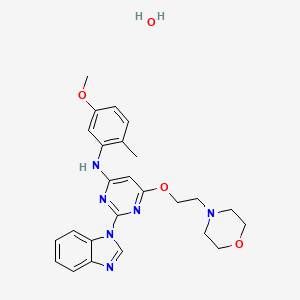

Properties

Molecular Formula |

C25H30N6O4 |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

2-(benzimidazol-1-yl)-N-(5-methoxy-2-methylphenyl)-6-(2-morpholin-4-ylethoxy)pyrimidin-4-amine;hydrate |

InChI |

InChI=1S/C25H28N6O3.H2O/c1-18-7-8-19(32-2)15-21(18)27-23-16-24(34-14-11-30-9-12-33-13-10-30)29-25(28-23)31-17-26-20-5-3-4-6-22(20)31;/h3-8,15-17H,9-14H2,1-2H3,(H,27,28,29);1H2 |

InChI Key |

ZCZUQIMFQZQEHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)NC2=CC(=NC(=N2)N3C=NC4=CC=CC=C43)OCCN5CCOCC5.O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Effect of Lck Inhibitor III on Interleukin-2 (IL-2) Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Lymphocyte-specific protein tyrosine kinase (Lck) in T-cell activation and the subsequent production of Interleukin-2 (IL-2). It details the mechanism by which Lck Inhibitor III abrogates this process, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction: Lck as a Keystone in T-Cell Activation

Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa protein of the Src family of tyrosine kinases, predominantly expressed in T-cells and natural killer (NK) cells.[1][2][3] It plays an indispensable role in the initiation of T-cell receptor (TCR) signaling, a critical event for T-cell development, activation, proliferation, and differentiation.[1][4][5] Upon T-cell activation, a signaling cascade is initiated that results in the production of various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor that drives clonal expansion and the differentiation of effector T-cells.[3][6]

Given its central role, Lck has emerged as a significant therapeutic target for modulating T-cell-mediated immune responses in various pathologies, including autoimmune diseases and organ transplant rejection.[2][3][7] this compound is a chemical compound developed to specifically target and inhibit the kinase activity of Lck, thereby preventing T-cell activation and IL-2 production.[8] This guide will explore the intricate molecular mechanisms underlying the effect of this compound on this crucial immunological process.

The Lck Signaling Pathway Leading to IL-2 Production

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with a specific peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC). This interaction, along with co-stimulation through molecules like CD28, triggers a cascade of intracellular signaling events orchestrated by Lck.

The key steps are as follows:

-

Initial TCR Engagement: Upon pMHC binding, Lck, which is associated with the cytoplasmic tails of the CD4 or CD8 co-receptors, is brought into proximity with the TCR complex.[1]

-

Lck Activation and ITAM Phosphorylation: This clustering activates Lck, which then phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of the CD3 subunits of the TCR complex.[1][3][4]

-

ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for another tyrosine kinase, Zeta-chain-associated protein kinase 70 (ZAP-70).[5][9] Lck then phosphorylates and fully activates the recruited ZAP-70.[9]

-

Signalosome Formation and Downstream Cascades: Activated ZAP-70 phosphorylates key adaptor proteins, primarily the Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[5] This leads to the formation of a large signaling complex, or "signalosome," which recruits and activates multiple downstream pathways.

-

Activation of Transcription Factors: A crucial enzyme activated by the LAT signalosome is Phospholipase C-gamma 1 (PLC-γ1).[5][10] PLC-γ1 activation leads to the hydrolysis of PIP2 into diacylglycerol (DAG) and inositol trisphosphate (IP3).

-

IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, which activates the phosphatase calcineurin. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus.

-

DAG activates Protein Kinase C (PKC), which initiates a cascade leading to the activation of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4]

-

-

IL-2 Gene Transcription: The coordinated action of NFAT, NF-κB, and AP-1 is required for the transcriptional activation of the IL2 gene. These transcription factors bind to specific regulatory regions in the IL-2 promoter, driving the synthesis of IL-2 mRNA and subsequent protein production and secretion.[3]

Figure 1. T-Cell activation signaling pathway leading to IL-2 production.

Mechanism of Action of this compound

This compound functions as a potent and specific inhibitor of Lck's kinase activity. It is a small molecule that acts as an ATP-competitive inhibitor.

-

Inhibition of Lck Kinase Activity: this compound binds to the ATP-binding pocket of the Lck kinase domain. This prevents ATP from binding, thereby blocking the phosphotransferase activity of the enzyme. Lck is rendered incapable of phosphorylating its downstream substrates.

-

Blockade of T-Cell Signaling: By inhibiting Lck, the very first intracellular signaling step following TCR engagement is blocked. The ITAMs on the CD3 complex are not phosphorylated.

-

Prevention of Downstream Events: Consequently, ZAP-70 is not recruited to the TCR complex and remains inactive. The entire downstream cascade, including the activation of LAT, PLC-γ1, and the subsequent mobilization of calcium and activation of PKC, is halted.

-

Suppression of IL-2 Synthesis: Without the activation of the necessary signaling pathways, the transcription factors NFAT, NF-κB, and AP-1 are not activated and cannot translocate to the nucleus. As a result, the IL2 gene is not transcribed, and the production and secretion of IL-2 are profoundly suppressed.[8]

Figure 2. Mechanism of this compound action on the IL-2 production pathway.

Quantitative Data on this compound's Effect

The efficacy of this compound in suppressing IL-2 production has been quantified in cellular assays. The half-maximal inhibitory concentration (IC50) value represents the concentration of the inhibitor required to reduce the biological activity by 50%.

| Inhibitor | Target | Cell Line | Effect Measured | IC50 Value | Reference |

| This compound | Lck | Jurkat cells | Inhibition of IL-2 Synthesis | 1.270 µM | [8] |

| This compound | Lck | (Biochemical Assay) | Inhibition of Lck Kinase Activity | 867 nM | [8] |

Table 1: Summary of Quantitative Data for this compound.

Experimental Protocols

This section provides a detailed protocol for assessing the effect of this compound on IL-2 production in a human T-cell line (Jurkat cells).

-

Cells: Jurkat, Clone E6-1 (ATCC® TIB-152™)

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Stimulation Antibodies: Anti-CD3 antibody (clone OKT3) and Anti-CD28 antibody (clone CD28.2).

-

Inhibitor: this compound, dissolved in DMSO to create a 10 mM stock solution.

-

IL-2 ELISA Kit: Human IL-2 ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific, or BioLegend).

-

Other: 96-well flat-bottom cell culture plates, CO2 incubator (37°C, 5% CO2), microplate reader.

Figure 3. Experimental workflow for assessing Lck inhibitor effect on IL-2 production.

-

Cell Culture and Plating:

-

Culture Jurkat cells in T-75 flasks until they reach a density of approximately 1x10^6 cells/mL. Ensure cell viability is >95%.

-

On the day of the experiment, count the cells and resuspend them in fresh culture medium at a concentration of 1x10^6 cells/mL.[11]

-

Dispense 100 µL of the cell suspension into the wells of a 96-well flat-bottom plate.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the this compound stock solution in culture medium. A typical concentration range would be from 10 µM down to 0.01 µM. Include a DMSO vehicle control (at the same final concentration as the highest inhibitor dose).

-

Add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells.

-

Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

-

-

T-Cell Stimulation:

-

Prepare a stimulation cocktail of anti-CD3 and anti-CD28 antibodies in culture medium. Optimal concentrations are typically 1-5 µg/mL for anti-CD3 and 1-10 µg/mL for anti-CD28.[11]

-

Add 50 µL of the stimulation cocktail to all wells except for the unstimulated control wells. Add 50 µL of plain medium to the unstimulated wells.

-

The final volume in each well will be 200 µL.

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[11] The optimal time for peak IL-2 production is often around 24 hours.[12]

-

After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the cell-free supernatant for IL-2 measurement. Samples can be stored at -80°C if not analyzed immediately.

-

-

IL-2 Quantification by ELISA:

-

Perform the IL-2 ELISA according to the manufacturer's instructions. A general procedure is as follows:

-

Coat a 96-well ELISA plate with capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add IL-2 standards and the collected cell supernatants to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the IL-2 standards against their known concentrations.

-

Use the standard curve to determine the concentration of IL-2 in each experimental sample.

-

Plot the IL-2 concentration against the log of the inhibitor concentration.

-

Use a non-linear regression analysis (four-parameter logistic curve) to calculate the IC50 value for the inhibition of IL-2 production.

-

Conclusion

Lck is a critical initiator of the signaling cascade that leads to T-cell activation and IL-2 production. By competitively inhibiting the ATP-binding site of Lck, this compound effectively severs this signaling pathway at its origin. This blockade prevents the phosphorylation of ITAMs, the activation of ZAP-70, and all subsequent downstream events, culminating in a potent suppression of IL-2 synthesis. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to study and characterize the effects of Lck inhibitors. Understanding this mechanism is crucial for the rational design and development of novel immunomodulatory therapies targeting T-cell-mediated diseases.

References

- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 2. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Activated lck tyrosine protein kinase stimulates antigen-independent interleukin-2 production in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitors regulate interleukin-2 synthesis of stimulated lymphocytes: consequence for production procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Lck Signaling Pathway in Lymphocyte Activation

Introduction

The Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa non-receptor tyrosine kinase belonging to the Src family of kinases (SFK).[1][2] It is a critical enzyme in the signal transduction pathways of immune cells, playing a pivotal role in T-cell development and activation upon antigen recognition.[3][4] Lck is essential for the initiation of the T-cell receptor (TCR) signaling cascade.[1][5] Aberrant expression or activity of Lck is implicated in numerous disorders, including autoimmune diseases, cancer, and inflammatory conditions, making it a significant target for therapeutic intervention.[2][6] This guide provides a detailed overview of the Lck signaling pathway, its regulation, downstream effects, and the experimental methodologies used for its investigation.

Lck Structure and Regulation

Lck's function is intricately controlled by its structure and a series of post-translational modifications, primarily phosphorylation. The protein consists of several key functional domains:

-

SH4 Domain: The N-terminal Src homology 4 (SH4) domain contains sites for myristoylation and palmitoylation, which are crucial for anchoring Lck to the plasma membrane.[1][3][4] This localization within glycolipid-enriched membrane microdomains (GEMs) is essential for its role in TCR-mediated signaling.[4]

-

SH3 and SH2 Domains: Src homology 3 (SH3) and 2 (SH2) domains are protein-protein interaction modules. The SH3 domain typically binds to proline-rich sequences, while the SH2 domain recognizes and binds to phosphorylated tyrosine residues.[1][5]

-

Kinase Domain: The C-terminal portion of Lck contains the tyrosine kinase catalytic domain, responsible for phosphorylating substrate proteins.[1][5]

The activity of Lck is tightly regulated by a dynamic interplay between phosphorylation and dephosphorylation at two critical tyrosine residues:

-

Activating Site (Tyrosine 394): Autophosphorylation at Tyr394 in the activation loop of the kinase domain leads to an "open" and active conformation of the enzyme.[1][7]

-

Inhibitory Site (Tyrosine 505): Phosphorylation at Tyr505 in the C-terminal tail by the C-terminal Src kinase (Csk) induces an intramolecular interaction with the Lck's own SH2 domain.[1][2] This results in a "closed," inactive conformation.[2]

The balance of activity is maintained by key regulatory enzymes:

-

CD45: This protein tyrosine phosphatase dephosphorylates the inhibitory Tyr505, promoting Lck's open, active state.[2][5][7]

-

Csk: This kinase phosphorylates Tyr505, leading to Lck inhibition.[1][2][5] Adaptor proteins like PAG1 serve as membrane anchors for Csk, facilitating its access to Lck.[3][4]

-

SHP-1: This phosphatase can dephosphorylate the activating Tyr394, turning off Lck activity.[1]

The Lck Signaling Cascade in T-Cell Activation

Lck is the most proximal kinase activated following TCR engagement and is responsible for initiating the entire downstream signaling cascade.[5][8]

Initiation at the TCR Complex

Upon recognition of a specific peptide-MHC complex by the TCR, the co-receptors CD4 or CD8, which are non-covalently associated with Lck, bring the kinase into close proximity to the TCR/CD3 complex.[1][5][7] Even in resting T-cells, a significant fraction of Lck (up to 40%) can exist in a constitutively active form, ready to initiate signaling immediately upon TCR engagement.[9][10] This pool of active Lck then phosphorylates the tyrosine residues within the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) located on the cytoplasmic tails of the CD3 chains.[1][5][6]

Recruitment and Activation of ZAP-70

The phosphorylation of ITAMs creates docking sites for another crucial tyrosine kinase, the 70 kDa Zeta-chain Associated Protein (ZAP-70).[5] ZAP-70 binds to the doubly phosphorylated ITAMs via its tandem SH2 domains.[11] Once recruited to the TCR complex, ZAP-70 is itself phosphorylated and fully activated by Lck.[5][11]

Downstream Signal Propagation

Activated ZAP-70 phosphorylates key downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT).[11] Lck can also act as a molecular bridge, facilitating the phosphorylation of LAT by ZAP-70 by binding both molecules simultaneously.[11] Phosphorylated LAT serves as a scaffold to recruit numerous other signaling molecules, including Phospholipase C-gamma 1 (PLC-γ1) and Grb2, thereby propagating the signal to major downstream pathways:[8]

-

Calcium Mobilization: PLC-γ1 activation leads to the generation of inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores.[8]

-

Ras/MAPK Pathway: Recruitment of Grb2 and Sos activates the Ras-MAPK cascade, leading to the activation of transcription factors like AP-1.

-

NF-κB Activation: Lck is also implicated in the activation of the NF-κB pathway, which controls the expression of genes related to cell survival and inflammation.[6][11]

Co-stimulatory Signaling

Full T-cell activation requires a co-stimulatory signal, primarily through the CD28 receptor. Lck also plays a role here by phosphorylating tyrosine motifs in the cytoplasmic tail of CD28.[9][11] This leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which initiates another critical survival and proliferation pathway.[11][12]

Caption: Core Lck signaling pathway in T-lymphocyte activation.

Quantitative Data in Lck Signaling

Quantitative analysis is crucial for understanding the stoichiometry and dynamics of signaling events. While precise values can vary significantly based on cell type and experimental conditions, some key quantitative insights have been established.

| Parameter | Observation | Cell Type | Reference |

| Active Lck Pool | Up to ~40% of total Lck is constitutively active in resting naive T cells. | Naive T cells | [9][10] |

| Active Lck in Memory T-cells | >50% of Lck is in a constitutively active conformation in effector memory T cells (TEM). | Mouse TEM cells | [1] |

| Active Lck in Memory T-cells | <20% of Lck is in an active form in central memory T cells (TCM). | Mouse TCM cells | [1] |

| Lck Catalytic Rate (kcat) | Estimated kcat for CD3-ζ ITAMs is 1–2 s⁻¹. | In vitro model | [10] |

| ITAM Phosphorylation Time | Estimated time to phosphorylate 3-6 ITAMs on a single TCR is 3-6 seconds. | In vitro model | [10] |

Key Experimental Protocols

Investigating the Lck signaling pathway requires a combination of biochemical and cell-based assays. Below are detailed protocols for fundamental techniques.

Lck Kinase Assay (In Vitro)

This assay measures the catalytic activity of purified Lck by quantifying the phosphorylation of a substrate peptide.

Principle: An ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to kinase activity.[13]

Materials:

-

Purified recombinant Lck enzyme

-

LCK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[13]

-

Protein Tyrosine Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)[14]

-

ATP solution

-

ADP-Glo™ Reagent and Kinase Detection Reagent[13]

-

Test inhibitors (dissolved in DMSO)

-

White 96-well or 384-well assay plates

Procedure:

-

Reaction Setup: Prepare a master mix of substrate and ATP in LCK Kinase Buffer.

-

In a 96-well plate, add 1 µl of the test inhibitor or DMSO (for control).

-

Add 2 µl of Lck enzyme solution to each well.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mix. The final reaction volume is typically 5 µl.[13]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop Reaction & ADP Detection: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

-

Luminescence Generation: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]

-

Data Acquisition: Read the luminescence using a plate reader. The signal intensity correlates directly with Lck activity.

Immunoprecipitation (IP) of Lck

This protocol is used to isolate Lck and any associated proteins from a cell lysate.

Principle: An antibody specific to Lck is used to capture the protein from a complex mixture. The antibody-protein complex is then precipitated using Protein A/G-conjugated beads.

Materials:

-

Activated T-cell pellets

-

Ice-cold IP Lysis Buffer (e.g., modified RIPA buffer containing protease and phosphatase inhibitors)

-

Anti-Lck primary antibody

-

Isotype control IgG (e.g., normal rabbit IgG)[15]

-

Protein A/G magnetic beads or agarose slurry[16]

-

Wash Buffer (e.g., lysis buffer with lower detergent concentration)

-

SDS-PAGE sample buffer

Procedure:

-

Cell Lysis: Lyse cell pellets by resuspending in ice-cold IP Lysis Buffer. Incubate on ice for 15-30 minutes with gentle rocking.[16]

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new, pre-chilled tube.

-

Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 10-30 minutes at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunocapture: Add 2-10 µg of anti-Lck primary antibody to the pre-cleared lysate. Add an equivalent amount of isotype control IgG to a separate tube as a negative control.[15] Incubate with gentle rotation for 2 hours to overnight at 4°C.

-

Complex Precipitation: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation to capture the immunocomplexes.

-

Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant. Wash the beads three to five times with 1 mL of cold wash buffer to remove non-specifically bound proteins.[17]

-

Elution: After the final wash, resuspend the bead pellet in 20-40 µl of 1X SDS-PAGE sample buffer. Heat at 95-100°C for 5 minutes to elute the proteins and denature them for subsequent analysis by Western Blot.[15][17]

Caption: Experimental workflow for Lck Immunoprecipitation.

Western Blot for Phosphorylated Lck

This technique is used to detect the phosphorylation status of Lck at its activating (pY394) or inhibitory (pY505) sites, providing a readout of its activation state.

Principle: Proteins from a cell lysate are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein.

Materials:

-

Cell lysate (prepared in buffer containing phosphatase inhibitors)[18]

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking Buffer (5% BSA in TBST is recommended for phospho-antibodies)[19]

-

Primary antibodies (e.g., anti-pLck Y394, anti-pLck Y505, anti-total Lck)

-

HRP- or fluorescently-conjugated secondary antibody

-

Chemiluminescent (ECL) or fluorescent detection reagents

Procedure:

-

Sample Preparation: Mix cell lysate with SDS-PAGE sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]

-

Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[18]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate secondary antibody for 1 hour at room temperature.[18]

-

Final Washes: Repeat the washing steps as in step 6.

-

Detection: Apply the detection reagent (e.g., ECL) and visualize the protein bands using an imaging system. The blot can later be stripped and re-probed with an antibody for total Lck to normalize the phosphorylation signal.[18]

Flow Cytometry for Lymphocyte Activation

This protocol assesses T-cell activation in a population by measuring the expression of cell surface markers that are upregulated following TCR signaling.

Principle: Cells are stained with fluorescently-labeled antibodies against activation markers. A flow cytometer then analyzes individual cells, quantifying the percentage of cells expressing these markers.

Materials:

-

Isolated PBMCs or T-cells

-

Cell culture medium

-

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, or PMA/Ionomycin)[20]

-

Fluorescently-conjugated antibodies (e.g., anti-CD69, anti-CD137, anti-CD4, anti-CD8)[21][22]

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Stimulation: Culture 1 x 10⁶ cells/mL in media. Add T-cell activators (e.g., plate-bound anti-CD3 at 5-10 µg/mL and soluble anti-CD28 at 1-5 µg/mL).[20] Include an unstimulated control.

-

Incubation: Incubate cells in a humidified 37°C, 5% CO₂ incubator for the desired time (e.g., 6-24 hours for early activation markers).[20]

-

Harvest and Staining: Harvest the cells and wash with cold FACS buffer. Resuspend the cell pellet in a solution containing the cocktail of fluorescently-labeled antibodies.

-

Incubation: Incubate on ice for 30 minutes in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer. At least 25,000 events should be collected for analysis.[23]

-

Analysis: Gate on the lymphocyte population (e.g., CD4+ or CD8+ T-cells) and quantify the percentage of cells positive for activation markers like CD69 compared to the unstimulated control.

Conclusion

The Lck signaling pathway is a cornerstone of lymphocyte biology, acting as the primary gatekeeper for T-cell activation. Its activity is exquisitely regulated by a complex network of kinases, phosphatases, and adaptor proteins. A thorough understanding of this pathway, from its molecular structure to its downstream consequences, is fundamental for immunology research. The detailed experimental protocols provided herein offer a robust framework for investigating Lck's function and for the development of novel therapeutics aimed at modulating immune responses in a variety of disease contexts.[2]

References

- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 2. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. mdpi.com [mdpi.com]

- 5. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Constitutively Active Lck Kinase in T Cells Drives Antigen Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Signaling in Effector Lymphocytes: Insights toward Safer Immunotherapy [frontiersin.org]

- 13. promega.com [promega.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. www2.nau.edu [www2.nau.edu]

- 16. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. researchgate.net [researchgate.net]

- 19. merckmillipore.com [merckmillipore.com]

- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 21. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medrxiv.org [medrxiv.org]

- 23. pubcompare.ai [pubcompare.ai]

Lck Inhibitors for T-cell Acute Lymphoblastic Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy with a pressing need for targeted therapies, particularly for relapsed or refractory cases. A promising therapeutic target in a significant subset of T-ALL patients is the Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the Src family of tyrosine kinases that plays a central role in T-cell development and activation. In certain T-ALL subtypes, constitutive activation of the pre-T-cell receptor (pre-TCR) signaling pathway, in which Lck is a key mediator, drives leukemic cell proliferation and survival. This guide provides an in-depth overview of the preclinical landscape of Lck inhibitors for T-ALL, focusing on quantitative efficacy data, detailed experimental protocols, and the underlying signaling pathways.

The Role of Lck in T-ALL Pathogenesis

Lck is indispensable for the signal transduction cascade initiated by the pre-TCR and the mature T-cell receptor (TCR). In normal T-cell development, Lck activation is tightly regulated. However, in a substantial portion of T-ALL cases, estimated to be around 40%, there is constitutive activation of Lck.[1] This aberrant signaling is often associated with a differentiation arrest at stages where pre-TCR signaling is active, promoting uncontrolled proliferation and survival of leukemic blasts.[1] The dependence of these leukemic cells on the Lck signaling pathway presents a key therapeutic vulnerability.

Lck Signaling Pathway in T-ALL

The signaling cascade initiated by an activated pre-TCR or TCR complex in T-ALL cells leads to the activation of Lck. Lck, in turn, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70, which is subsequently activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT and SLP-76, initiating a cascade of signaling events that culminate in the activation of key transcription factors. These transcription factors drive the expression of genes involved in cell proliferation, survival, and differentiation. In T-ALL, the constitutive activation of this pathway provides a constant pro-survival signal to the leukemic cells.

Lck Inhibitors in Preclinical Development

Several small molecule inhibitors targeting Lck have been evaluated for their therapeutic potential in T-ALL. Dasatinib, a multi-kinase inhibitor, is the most studied Lck inhibitor in this context. More recently, novel therapeutic strategies such as PROteolysis TArgeting Chimeras (PROTACs) are being explored to enhance the efficacy and duration of Lck targeting.

Quantitative Efficacy of Lck Inhibitors

The following tables summarize the in vitro efficacy of key Lck inhibitors against various T-ALL cell lines and patient-derived xenografts (PDXs).

Table 1: In Vitro Efficacy of Dasatinib in T-ALL Cell Lines

| Cell Line | IC50 (nM) | Reference |

| Jurkat | 1.3 - 16 | [2] |

| MOLT-4 | - | - |

| KOPT-K1 | - | - |

| P12-Ichikawa | >1000 | [2] |

Table 2: In Vitro Efficacy of Ponatinib in T-ALL Cell Lines

| Cell Line | IC50 (nM) | Reference |

| T-ALL cell lines | 0.5 - 17 | [3][4] |

Table 3: Comparative Efficacy of Dasatinib and SJ11646 (LCK PROTAC) in T-ALL

| Compound | Cell Line | LC50 | DC50 | Reference |

| Dasatinib | KOPT-K1 | 129.6 pM | - | [5] |

| SJ11646 | KOPT-K1 | 0.083 pM | 0.00838 pM | [1][5] |

Table 4: Efficacy of Lck Inhibitors in Patient-Derived Xenografts (PDX)

| Compound | Model | Efficacy Metric | Finding | Reference |

| Dasatinib | T-ALL PDX | Leukemia-free survival | Temporarily delayed leukemia growth | [1] |

| SJ11646 | T-ALL PDX | Leukemia-free survival | Extended leukemia-free survival over dasatinib | [1] |

| Dasatinib + Temsirolimus | T-ALL PDX | Leukemia growth | Effective in suppressing leukemia growth | [2][6] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to evaluate the efficacy of Lck inhibitors in T-ALL.

Cell Viability Assay (MTT/CellTiter-Glo)

This protocol is for determining the cytotoxic effects of Lck inhibitors on T-ALL cell lines.

Workflow: In Vitro Cell Viability Assay

Materials:

-

T-ALL cell lines (e.g., Jurkat, KOPT-K1)

-

RPMI-1640 medium with 10% FBS

-

96-well clear or opaque-walled plates

-

Lck inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO (for dissolving MTT formazan)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed T-ALL cells at a density of 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of the Lck inhibitor in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

For CellTiter-Glo® assay: Allow the plate and its contents to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

-

-

Signal Detection:

-

For MTT assay: Measure the absorbance at 570 nm using a microplate reader.

-

For CellTiter-Glo® assay: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate-reading luminometer.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration using a non-linear regression model.

Western Blotting for Lck Phosphorylation

This protocol is for assessing the inhibition of Lck activity by measuring the phosphorylation status of Lck at its activating tyrosine residue (Y394).

Materials:

-

T-ALL cells treated with Lck inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Lck (Y394), anti-Lck (total), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat T-ALL cells with the Lck inhibitor for the desired time. Harvest the cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-pLck, anti-Lck, anti-β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the pLck signal to the total Lck and loading control signals.

In Vivo Efficacy in T-ALL Xenograft Models

This protocol describes the evaluation of Lck inhibitors in a patient-derived or cell line-derived xenograft model of T-ALL.[5][7]

Workflow: In Vivo Xenograft Model

Materials:

-

Immunodeficient mice (e.g., NSG)

-

T-ALL cells (patient-derived or cell line)

-

Lck inhibitor formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement (if applicable)

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Xenograft Establishment: Inject T-ALL cells (e.g., 1 x 10^6 cells) intravenously or subcutaneously into immunodeficient mice.

-

Leukemia Monitoring: Monitor the engraftment and progression of leukemia. This can be done by weekly peripheral blood sampling to detect circulating leukemic cells or through bioluminescence imaging if the T-ALL cells express a luciferase reporter gene.

-

Treatment Initiation: Once the leukemia is established (e.g., >1% leukemic cells in peripheral blood), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the Lck inhibitor and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Assessment: Monitor the tumor burden throughout the study. For survival studies, monitor the mice daily and euthanize them when they meet the predefined endpoint criteria (e.g., significant weight loss, signs of distress).

-

Data Analysis: Compare the tumor growth rates or survival times between the treatment and control groups to determine the in vivo efficacy of the Lck inhibitor.

Future Directions and Conclusion

The targeting of Lck in T-ALL represents a promising therapeutic strategy. While dasatinib has shown preclinical and some clinical activity, its efficacy can be transient.[1] The development of next-generation Lck-targeting agents, such as PROTAC degraders like SJ11646, offers the potential for more potent and durable responses by inducing the degradation of the Lck protein rather than just inhibiting its kinase activity.[1][8] Combination therapies, such as the co-inhibition of Lck and mTOR signaling, are also being actively investigated to overcome resistance mechanisms and enhance anti-leukemic effects.[2][6] Further research is warranted to identify biomarkers that can predict which T-ALL patients are most likely to benefit from Lck-targeted therapies and to advance these promising agents into clinical trials. This technical guide provides a foundational resource for researchers and drug developers working to translate the potential of Lck inhibition into effective treatments for T-ALL.

References

- 1. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]

- 2. In silico and preclinical drug screening identifies dasatinib as a targeted therapy for T-ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SJ11646 | LCK PROTAC | Probechem Biochemicals [probechem.com]

- 7. Human T-ALL Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SJ 11646 | Active Degraders | Tocris Bioscience [tocris.com]

The Intricate Dance of Structure and Activity: A Technical Guide to Pyrimidine-Based Lck Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The lymphocyte-specific protein tyrosine kinase (Lck) is a critical mediator of T-cell receptor (TCR) signaling and a highly sought-after target for therapeutic intervention in autoimmune diseases, transplant rejection, and certain cancers. Pyrimidine-based scaffolds have emerged as a promising foundation for the development of potent and selective Lck inhibitors. This technical guide delves into the core principles of the structure-activity relationship (SAR) of these inhibitors, providing a comprehensive overview of key chemical modifications, their impact on inhibitory activity, detailed experimental protocols, and a visual representation of the underlying biological and experimental frameworks.

Lck Signaling: A T-Cell's Command and Control

Activation of the TCR initiates a cascade of intracellular signaling events pivotal for T-cell activation, proliferation, and differentiation. Lck, a member of the Src family of tyrosine kinases, plays a central role in the initial steps of this pathway. Upon TCR engagement, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck, propagating the signal downstream.

Structure-Activity Relationship (SAR) of Pyrimidine-Based Lck Inhibitors

The pyrimidine core serves as a versatile scaffold for designing Lck inhibitors, primarily by mimicking the adenine ring of ATP and forming crucial hydrogen bonds with the hinge region of the kinase domain. The SAR of these compounds is dictated by the nature and position of substituents on the pyrimidine ring.

The Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively explored for Lck inhibition. A key example is the inhibitor A-770041, which demonstrates the importance of specific substitutions for achieving high potency and selectivity.

| Compound | R1 | R2 | Lck IC50 (nM) [1][2][3][4][5] | Notes |

| A-770041 | 4-(4-acetylpiperazin-1-yl)cyclohexyl | 2-methoxy-4-(1-methyl-1H-indole-2-carboxamido)phenyl | 147 | Orally active, prevents organ allograft rejection. |

| PP1 | t-butyl | 4-methylphenyl | 5 | Potent but lacks selectivity within the Src family. |

| PP2 | t-butyl | 4-methoxyphenyl | 4 | Similar to PP1, potent but not highly selective. |

Key SAR Insights for Pyrazolo[3,4-d]pyrimidines:

-

N1-Substitution: Large, hydrophobic groups at the N1 position of the pyrazole ring, such as the substituted cyclohexyl group in A-770041, are crucial for potency and can influence selectivity.

-

C3-Substitution: Aromatic groups at the C3 position that can engage in additional interactions with the kinase domain enhance inhibitory activity. The indole carboxamide moiety in A-770041 is a prime example.

-

C4-Amino Group: The 4-amino group is a critical hinge-binding element, forming hydrogen bonds with the backbone of the kinase.

The 4-Amino-6-benzimidazole-pyrimidine Scaffold

This class of inhibitors has demonstrated single-digit nanomolar potency against Lck. The SAR studies highlight the importance of the benzimidazole moiety and the substituents on the 4-amino group.

| Compound | R (at 4-amino) | Benzimidazole Substitution | Lck IC50 (nM) [6][7][8][9] |

| 1 | 3-hydroxyphenyl | Unsubstituted | 8 |

| 2 | 4-hydroxyphenyl | Unsubstituted | 25 |

| 3 | 3-aminophenyl | Unsubstituted | 6 |

| 4 | 3-hydroxyphenyl | 5-chloro | 3 |

Key SAR Insights for 4-Amino-6-benzimidazole-pyrimidines:

-

4-Amino Substituent: Aniline derivatives at the 4-amino position are well-tolerated. Substituents on the phenyl ring, particularly at the meta position, can significantly impact potency. Hydroxyl and amino groups at the meta position appear to be favorable.

-

Benzimidazole Moiety: The benzimidazole group occupies the ribose pocket of the ATP binding site. Substitution on the benzimidazole ring can fine-tune potency and selectivity.

The 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidine Scaffold

This scaffold has also yielded potent Lck inhibitors, although they can exhibit some non-selectivity.

| Compound | Aryl at C5 | Aryl at C6 | Lck IC50 (nM) [10][11][12] |

| 5 | Phenyl | 4-pyridyl | 10 |

| 6 | 3-chlorophenyl | 4-pyridyl | 5 |

| 7 | Phenyl | 3-pyridyl | 20 |

Key SAR Insights for 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidines:

-

Biaryl Substitution: The nature and orientation of the aryl groups at the C5 and C6 positions are critical for activity. A 4-pyridyl group at the C6 position is generally favored.

-

C5-Aryl Group: Substitution on the C5-phenyl ring can modulate potency, with electron-withdrawing groups sometimes leading to improved activity.

Experimental Protocols

A systematic approach to evaluating the SAR of pyrimidine-based Lck inhibitors involves chemical synthesis followed by a cascade of biochemical and cellular assays.

Synthesis of Pyrimidine-Based Inhibitors

The synthesis of pyrimidine-based Lck inhibitors typically involves multi-step reaction sequences. For example, the synthesis of 4-amino-6-benzimidazole-pyrimidines can be achieved through the following general route:

-

Condensation: Reaction of a substituted malononitrile with a suitable amidine to form the pyrimidine core.

-

Chlorination: Introduction of a chlorine atom at the 4-position of the pyrimidine ring using a chlorinating agent like phosphorus oxychloride.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the chlorine atom with a desired aniline derivative to introduce the 4-amino substituent.

-

Suzuki or Stille Coupling: Introduction of the benzimidazole moiety at the 6-position via a palladium-catalyzed cross-coupling reaction.

Lck Kinase Inhibition Assay (Biochemical)

The potency of the synthesized compounds against Lck is determined using an in vitro kinase assay. A common method is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the Lck kinase domain by the test compound.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a 5X kinase buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35).

-

Dilute the Lck enzyme and the europium-labeled anti-tag antibody in 1X kinase buffer.

-

Prepare serial dilutions of the test compounds in DMSO, followed by dilution in 1X kinase buffer.

-

Dilute the Alexa Fluor™ 647-labeled tracer in 1X kinase buffer.

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of the diluted test compound or control to the assay wells.

-

Add 5 µL of the Lck enzyme/antibody mixture.

-

Add 5 µL of the tracer solution to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

T-Cell Proliferation Assay (Cellular)

To assess the functional activity of the inhibitors in a cellular context, a T-cell proliferation assay is performed. This assay measures the ability of the compounds to inhibit T-cell activation and proliferation, often by quantifying the production of Interleukin-2 (IL-2), a key cytokine for T-cell growth.

Principle: T-cells are stimulated to proliferate, and the inhibitory effect of the compounds on this proliferation is measured by quantifying IL-2 secretion.

Protocol Outline:

-

Cell Culture:

-

Culture a T-cell line (e.g., Jurkat) or isolated primary human T-cells in appropriate culture medium.

-

-

T-Cell Stimulation and Treatment:

-

Seed the T-cells in a 96-well plate.

-

Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.

-

Stimulate the T-cells with an activating agent, such as anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA).

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

IL-2 Quantification (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the IL-2 concentration against the logarithm of the compound concentration and determine the IC50 value for the inhibition of T-cell proliferation.

-

Conclusion

The development of potent and selective pyrimidine-based Lck inhibitors is a dynamic field of research with significant therapeutic potential. A thorough understanding of the structure-activity relationships, guided by systematic chemical synthesis and a robust pipeline of biochemical and cellular assays, is paramount for the successful design of novel drug candidates. The pyrimidine scaffold, with its inherent ability to interact with the kinase hinge region, continues to be a fertile ground for the discovery of next-generation Lck inhibitors that could offer new treatment paradigms for a range of immune-mediated diseases.

References

- 1. Discovery of A-770041, a src-family selective orally active lck inhibitor that prevents organ allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of pyrimidine benzimidazoles as Src-family selective Lck inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.korea.ac.kr [pure.korea.ac.kr]

- 10. Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Portal [scholarworks.brandeis.edu]

- 12. go.drugbank.com [go.drugbank.com]

Probing T-Cell Signaling with Lck Inhibitor III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Lck Inhibitor III as a critical tool for dissecting T-cell signaling pathways. This document details the inhibitor's mechanism of action, presents its quantitative effects on key signaling molecules, and offers detailed experimental protocols for its application in laboratory settings.

Introduction to Lck and its Role in T-Cell Activation

Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme in the initiation of the T-cell receptor (TCR) signaling cascade. As a member of the Src family of non-receptor tyrosine kinases, Lck is essential for T-cell development, activation, proliferation, and cytokine release. Upon TCR engagement with an antigen-presenting cell (APC), Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event creates docking sites for another crucial kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Subsequently, Lck phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT). The phosphorylation of LAT nucleates the formation of a large signaling complex that ultimately leads to the activation of transcription factors, such as NFAT and NF-κB, driving T-cell effector functions.

This compound: A Potent Probe for T-Cell Signaling

This compound is a potent and specific inhibitor of Lck, making it an invaluable tool for studying the intricacies of T-cell signaling. By selectively blocking the catalytic activity of Lck, researchers can precisely dissect its role in the signaling cascade and its impact on downstream cellular responses.

Quantitative Data on this compound Efficacy

The inhibitory activity of this compound has been quantified in various assays, providing a clear understanding of its potency.

| Parameter | Value | Cell Line/System | Reference |

| Lck IC50 | 867 nM | In vitro kinase assay | |

| IL-2 Synthesis IC50 | 1.270 µM | Jurkat cells |

These values highlight the inhibitor's ability to effectively target Lck and subsequently suppress T-cell activation, as evidenced by the inhibition of IL-2 production, a key cytokine in T-cell proliferation and immune responses.

T-Cell Signaling Pathway Involving Lck

The following diagram illustrates the central role of Lck in the T-cell activation pathway and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to probe T-cell signaling.

Jurkat Cell Culture and Maintenance

The Jurkat cell line, an immortalized line of human T lymphocytes, is a widely used model for studying T-cell signaling.

Materials:

-

Jurkat, Clone E6-1 (ATCC TIB-152)

-

RPMI-1640 Medium (ATCC 30-2001)

-

Fetal Bovine Serum (FBS; ATCC 30-2020)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cultures in a humidified incubator at 37°C with 5% CO2.

-

Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL. Do not allow the density to exceed 3 x 10^6 cells/mL.

-

Subculture cells every 2-3 days by centrifugation and resuspension in fresh medium.

Western Blot Analysis of ZAP-70 and LAT Phosphorylation

This protocol details the steps to assess the effect of this compound on the phosphorylation of key downstream signaling molecules, ZAP-70 and LAT.

Materials:

-

Jurkat cells

-

This compound

-

Anti-CD3 antibody (for stimulation)

-

Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-phospho-LAT (Tyr191), anti-LAT, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Protocol:

-

Cell Treatment:

-

Seed Jurkat cells at a density of 1 x 10^6 cells/mL.

-

Pre-incubate cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours.

-

Stimulate cells with anti-CD3 antibody (e.g., 1-5 µg/mL) for 5-10 minutes at 37°C.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a protein assay.

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

-

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using appropriate software and normalize to the loading control.

-

IL-2 Secretion Assay

This protocol measures the production of IL-2, a key cytokine indicative of T-cell activation, and its inhibition by this compound.

Materials:

-

Jurkat cells

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for stimulation)

-

ELISA kit for human IL-2

Protocol:

-

Cell Seeding and Treatment:

-

Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Pre-incubate cells with a dose range of this compound or DMSO for 1-2 hours.

-

-

Stimulation:

-

Stimulate the cells by adding PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL).

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant for IL-2 measurement.

-

-

ELISA:

-

Perform the IL-2 ELISA according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-2 in each sample based on a standard curve.

-

T-Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of T-cells following stimulation.

Materials:

-

Primary human T-cells or Jurkat cells

-

This compound

-

Anti-CD3 and anti-CD28 antibodies (for stimulation)

-

Cell proliferation reagent (e.g., CFSE, BrdU, or MTT/CCK-8)

-

96-well culture plates

Protocol:

-

Cell Labeling (if using CFSE):

-

Label cells with CFSE according to the manufacturer's protocol.

-

-

Cell Seeding and Treatment:

-

Seed labeled or unlabeled cells in a 96-well plate.

-

Add various concentrations of this compound or DMSO.

-

-

Stimulation:

-

For primary T-cells, coat the wells with anti-CD3 antibody and add soluble anti-CD28 antibody.

-

For Jurkat cells, stimulation with PMA/Ionomycin can be used.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Proliferation Measurement:

-

CFSE: Analyze the dilution of CFSE fluorescence by flow cytometry.

-

BrdU: Follow the manufacturer's protocol for BrdU incorporation and detection.

-

MTT/CCK-8: Add the reagent to the wells, incubate, and measure the absorbance according to the manufacturer's instructions.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for studying the effects of this compound and the logical relationship between the observed effects.

Conclusion

This compound serves as a powerful and specific tool for researchers investigating the complexities of T-cell signaling. Its ability to potently inhibit Lck allows for the precise dissection of the initial steps of TCR signal transduction and the subsequent downstream cellular events. The experimental protocols and data presented in this guide provide a solid foundation for utilizing this compound to advance our understanding of T-cell biology and to facilitate the development of novel immunomodulatory therapies.

The Lynchpin of T-Cell Activation: A Technical Guide to Lck Inhibition in Basic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the signaling cascade of T-lymphocytes. As a member of the Src family of non-receptor tyrosine kinases, Lck is essential for the initiation of T-cell receptor (TCR) signaling, a process fundamental to adaptive immunity.[1] Its pivotal role in T-cell activation, proliferation, and differentiation has made it a focal point of basic research and a promising target for therapeutic intervention in a host of immunological disorders and cancers.[2][3] This technical guide provides an in-depth overview of the basic research applications of Lck inhibition, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

The Central Role of Lck in T-Cell Signaling

Lck is predominantly expressed in T-cells and is physically associated with the cytoplasmic tails of the CD4 and CD8 co-receptors.[4][5] Upon engagement of the TCR with an antigen-presenting cell (APC), Lck is brought into proximity with the TCR complex, where it phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains.[5] This initial phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck.[6] The activation of ZAP-70 triggers a cascade of downstream signaling events, including the activation of phospholipase C-γ1 (PLC-γ1), mobilization of intracellular calcium, and activation of the Ras-MAPK and NF-κB pathways.[6][7] Ultimately, these signaling cascades culminate in cytokine production, T-cell proliferation, and the execution of effector functions.

Lck Signaling Pathway

The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade.

Applications of Lck Inhibition in Basic Research

The targeted inhibition of Lck provides a powerful tool to dissect the intricacies of T-cell biology and to explore the pathological mechanisms of various diseases.

-

Dissecting T-Cell Activation: Lck inhibitors are instrumental in studying the precise sequence and hierarchy of signaling events downstream of the TCR. By blocking the initial phosphorylation step, researchers can investigate the Lck-dependence of subsequent events like ZAP-70 activation, calcium mobilization, and cytokine gene transcription.[6]

-

Investigating Autoimmune Diseases: Inappropriate T-cell activation is a hallmark of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Lck inhibitors are used in preclinical models of these diseases to understand the role of T-cells in pathogenesis and to evaluate the therapeutic potential of targeting Lck.[8]

-

Cancer Immunology and Therapy: While Lck is crucial for anti-tumor T-cell responses, it is also implicated in the survival and proliferation of certain T-cell malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL).[9] Lck inhibitors are therefore being investigated as potential therapeutic agents for these cancers.

-

Transplant Rejection: T-cells are the primary mediators of organ transplant rejection. Lck inhibitors have been shown to prevent allograft rejection in animal models, highlighting the potential of Lck as a target for immunosuppressive therapies.[10]

-

Infectious Disease Research: Understanding the role of Lck in the T-cell response to pathogens is crucial for vaccine development and for devising strategies to combat chronic infections.

Quantitative Effects of Lck Inhibitors

The potency of Lck inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The following tables summarize the inhibitory activities of two well-characterized Lck inhibitors, A-770041 and Dasatinib.

| Inhibitor | Assay Type | Target/Process | IC50 / EC50 | Reference |

| A-770041 | Biochemical | Lck Kinase Activity (1 mM ATP) | 147 nM | [10] |

| Cellular | Concanavalin A-stimulated IL-2 Production (human whole blood) | ~80 nM | [10] | |

| In Vivo | Concanavalin A-induced IL-2 Production (rat) | 78 ± 28 nM | [10] | |

| Dasatinib | Biochemical | Lck Kinase Activity | - | |

| Cellular | Anti-CD3-induced T-cell Proliferation | 1-10 nM | [11] | |

| Cellular | OKT3-induced CD69 expression | ~10 nM | [2] | |

| Cellular | OKT3-induced IFN-γ, IL-2, TNF-α release | >25 nM (complete inhibition) | [12] |

Table 1: Inhibitory concentrations of selected Lck inhibitors.

| Inhibitor | Cell Type | Stimulation | Effect on T-Cell Proliferation | Concentration | Reference |

| Dasatinib | Human PBMCs | OKT3 (100 ng/mL) | Marked inhibition | 10 nM | [2] |

| Human PBMCs | PHA (0.5%) | Marked inhibition | 10 nM | [2] | |

| Purified human CD3+ T-cells | OKT3 + anti-CD28/CD49d | Dose-dependent inhibition | 10-50 nM | [11] |

Table 2: Effects of Dasatinib on T-cell proliferation.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of Lck inhibition.

In Vitro Lck Kinase Assay (ADP-Glo™ Format)

This assay quantitatively measures the enzymatic activity of purified Lck by detecting the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant Lck enzyme

-

Lck substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test Lck inhibitor

-

384-well plates

Procedure:

-

Prepare serial dilutions of the Lck inhibitor in DMSO.

-

In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).

-

Add 2 µL of a solution containing the Lck enzyme in kinase assay buffer.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the Lck substrate and ATP in kinase assay buffer.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.[13]

Western Blotting for Phosphorylated Lck (p-Lck)

This technique is used to detect the phosphorylation status of Lck at specific tyrosine residues, which is indicative of its activation state.

Materials:

-

T-cells (e.g., Jurkat cells or primary T-cells)

-

T-cell activators (e.g., anti-CD3/CD28 antibodies, PHA)

-

Lck inhibitor

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Lck (e.g., Tyr394) and anti-total Lck

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Culture T-cells and treat with the Lck inhibitor or vehicle for the desired time.

-

Stimulate the T-cells with an activator for a short period (e.g., 2-15 minutes).

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Lck) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Lck to normalize for protein loading.[14]

Flow Cytometry for T-Cell Activation Markers

This method is used to assess the effect of Lck inhibitors on the expression of cell surface markers associated with T-cell activation, such as CD69 and CD25.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or purified T-cells

-

T-cell activators (e.g., anti-CD3/CD28 beads, PHA)

-

Lck inhibitor

-

Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fixation/Permeabilization buffers (if performing intracellular staining)

-

Flow cytometer

Procedure:

-

Isolate PBMCs or T-cells from whole blood.

-

Culture the cells in the presence of the Lck inhibitor or vehicle.

-

Stimulate the cells with an activator for a specified period (e.g., 24-48 hours for CD25, 4-6 hours for CD69).

-

Harvest the cells and wash with flow cytometry staining buffer.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer.

-

(Optional) If analyzing intracellular markers, fix and permeabilize the cells according to the manufacturer's protocol, followed by intracellular antibody staining.

-

Resuspend the cells in staining buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the percentage of activated T-cells (e.g., CD69+ or CD25+ within the CD4+ or CD8+ T-cell population).[15][16][17]

Conclusion

Lck stands as a central and indispensable player in the orchestration of T-cell-mediated immunity. The ability to selectively inhibit its function provides researchers with a powerful tool to unravel the complexities of T-cell signaling in both health and disease. The methodologies and data presented in this guide offer a solid foundation for the application of Lck inhibition in basic research, with the ultimate goal of advancing our understanding of immunology and developing novel therapeutic strategies for a wide range of human diseases. The continued exploration of Lck's roles through the use of specific inhibitors will undoubtedly lead to new insights and therapeutic opportunities.

References

- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 2. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. uniprot.org [uniprot.org]

- 6. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]

- 8. Lck signaling inhibition causes improvement in clinical features of psoriatic inflammation through reduction in inflammatory cytokines in CD4+ T cells in imiquimod mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. miltenyibiotec.com [miltenyibiotec.com]

- 16. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

Understanding the role of Lck in T-cell development

An In-depth Technical Guide to the Role of Lck in T-cell Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa protein and a member of the Src family of non-receptor tyrosine kinases.[1][2] It is a pivotal enzyme in the intricate process of T-cell development and activation, primarily expressed in T lymphocytes and natural killer (NK) cells.[3][4] Lck's role is fundamental, initiating the signaling cascade downstream of the T-cell receptor (TCR) and pre-TCR, thereby governing critical cell fate decisions throughout a T-cell's life cycle.[5][6][7][8] Its functions include regulating T-cell development in the thymus, initiating TCR signaling for T-cell activation, and maintaining T-cell homeostasis.[3][7][8] Given its central role, alterations in Lck expression or activity are implicated in numerous disorders, including immunodeficiencies, autoimmune diseases, and cancer, making it a significant target for therapeutic intervention.[3][9] This guide provides a detailed examination of Lck's structure, regulation, and its multifaceted role in T-cell development, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Structure and Regulation of Lck

Lck's function is tightly controlled by its molecular structure and a series of post-translational modifications. The protein consists of several key functional domains: an N-terminal membrane-localization signal, a unique N-terminal region, an SH3 domain, an SH2 domain, and a C-terminal kinase (SH1) domain.[1][4][10]

-

Membrane Association: The N-terminus is myristoylated and palmitoylated, modifications that anchor Lck to the inner leaflet of the plasma membrane.[1][11]

-